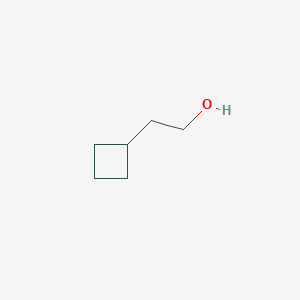

2-Cyclobutylethanol

Description

Propriétés

IUPAC Name |

2-cyclobutylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUARIPXRZDVUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315820 | |

| Record name | Cyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-74-1 | |

| Record name | Cyclobutaneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclobutylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reduction of Cyclobutyl Acetic Acid with Lithium Aluminium Hydride (LiAlH₄)

Reaction Conditions and Procedure

The reduction of cyclobutyl acetic acid (C₆H₁₀O₂) to 2-cyclobutylethanol using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) is the most widely reported method. The procedure involves the following steps:

- Reagent Addition : LiAlH₄ (133 mg, 3.50 mmol) is added portion-wise to a solution of cyclobutyl acetic acid (200 mg, 1.75 mmol) in anhydrous THF (10 mL) at 20°C.

- Reaction Duration : The mixture is stirred at room temperature for 2 hours.

- Workup : The reaction is quenched with sodium sulfate decahydrate (Na₂SO₄·10H₂O), filtered, and concentrated under reduced pressure.

- Yield : The process yields 120 mg (68%) of this compound as a colorless oil.

Table 1: Key Parameters for LiAlH₄-Mediated Reduction

| Parameter | Value |

|---|---|

| Starting Material | Cyclobutyl acetic acid |

| Reagent | LiAlH₄ (2.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20°C (room temperature) |

| Reaction Time | 2 hours |

| Yield | 68% |

Mechanism of Reduction

LiAlH₄ acts as a strong reducing agent, converting carboxylic acids to primary alcohols via a two-step mechanism:

- Nucleophilic Attack : The hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of cyclobutyl acetic acid, forming an alkoxide intermediate.

- Protonation and Workup : The alkoxide is protonated during aqueous workup, yielding this compound.

This method is favored for its simplicity and high efficiency, though it requires careful handling of pyrophoric LiAlH₄.

Alternative Synthetic Routes

Catalytic Hydrogenation

While not explicitly documented in the cited sources, catalytic hydrogenation of cyclobutyl acetic acid derivatives (e.g., esters or amides) represents a plausible alternative. For example:

- Ester Reduction : Methyl cyclobutyl acetate could be hydrogenated using palladium on carbon (Pd/C) under H₂ pressure to yield this compound. This method avoids pyrophoric reagents but may require higher temperatures (50–100°C) and specialized equipment.

Grignard Reagent Approaches

The reaction of cyclobutylmethyl magnesium bromide with formaldehyde could theoretically produce this compound. However, this route is complicated by the steric hindrance of the cyclobutane ring and the instability of Grignard reagents in protic solvents.

Optimization and Scale-Up Considerations

Stoichiometry and Yield Improvements

Excess LiAlH₄ (2.0 equivalents) ensures complete reduction of the carboxylic acid. Scaling this reaction to industrial levels would necessitate:

- Continuous Flow Reactors : To mitigate exothermic risks.

- Inert Atmosphere : To prevent reagent degradation.

Industrial Production Methods

Industrial synthesis of this compound would likely adopt the LiAlH₄ reduction method due to its scalability. Key modifications for large-scale production include:

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| LiAlH₄ Reduction | High yield (68%), simplicity | Pyrophoric reagents, safety risks |

| Catalytic Hydrogenation | Non-pyrophoric, scalable | Undocumented yields, equipment costs |

| Grignard Approach | Theoretical feasibility | Low practicality, instability |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclobutylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: The oxidation of this compound typically yields cyclobutylacetic acid.

Reduction: Reduction reactions can produce cyclobutylmethanol.

Substitution: Substitution reactions can lead to the formation of cyclobutyl halides.

Applications De Recherche Scientifique

Organic Synthesis

2-Cyclobutylethanol serves as an important intermediate in the synthesis of pharmaceuticals and other bioactive compounds. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For example, one study reported an inhibition zone of 15 mm against E. coli at a minimum inhibitory concentration (MIC) of 50 µg/mL.

- Neuroactivity : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Structural similarities with known neuroactive compounds indicate its efficacy in modulating neurotransmission.

Material Science

Due to its unique chemical structure, this compound is explored for developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers and specialty chemicals.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of cyclobutane derivatives highlighted that this compound could be a candidate for developing new antimicrobial agents. The results showed significant inhibition against Gram-positive bacteria, indicating its potential as a therapeutic agent.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 50 µg/mL |

| Control (Standard) | 20 | 25 µg/mL |

Case Study 2: Neuroactivity Studies

In another investigation, researchers examined cyclobutane derivatives for their neuroactive properties. While specific data on this compound was limited, the study suggested that compounds with similar structures could significantly affect neurotransmitter systems.

Mécanisme D'action

The mechanism by which 2-Cyclobutylethanol exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other intermolecular interactions. The molecular targets and pathways involved vary depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Cyclopentylethanol (CAS: 52829-98-8)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol .

- Key Differences: The cyclopentane ring (five-membered) reduces ring strain compared to cyclobutane, leading to higher thermal stability. Larger molecular weight and longer alkyl chain increase boiling point relative to 2-cyclobutylethanol. Applications include use as a solvent intermediate, leveraging its lower reactivity due to reduced ring strain .

Cyclohexanemethanol (CAS: 100-49-2)

1-Cyclobutylethanol (CAS: 7515-29-9)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol .

- Key Differences: Positional isomer of this compound, with the hydroxyl group on the first carbon of the ethyl chain. Altered polarity and hydrogen-bonding capacity due to the primary alcohol configuration.

Chemical Reactivity

Reactivity with Oxidizing Agents

This compound reacts with H₂CrO₄ (chromic acid), causing a color change from orange to green, indicative of oxidation to a ketone or aldehyde. This suggests the compound behaves as a secondary alcohol under specific conditions, likely due to steric effects from the cyclobutane ring . In contrast:

- Cyclohexanemethanol (primary alcohol) oxidizes to cyclohexanecarboxylic acid.

- 2-Cyclopentylethanol shows slower oxidation kinetics due to reduced ring strain .

Reactivity with Reducing Agents

Treatment with LiAlH₄ produces a flammable gas (likely H₂), suggesting deprotonation of the hydroxyl group. This reactivity is atypical for simple alcohols and may arise from the electron-withdrawing effect of the cyclobutane ring .

Lack of Reactivity with Bromine

This contrasts with compounds like cyclohexene derivatives, which readily undergo halogenation.

Functionalized Derivatives

2-(Benzylamino)-2-cyclobutylethan-1-ol (CAS: 1538460-59-1)

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.3 g/mol .

- Key Differences: Incorporation of a benzylamino group enhances hydrogen-bonding capacity and biological activity. Used in pharmaceutical synthesis due to its chiral centers and modified solubility .

Data Tables

Activité Biologique

2-Cyclobutylethanol is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutane ring attached to an ethanol moiety. Its molecular formula is , and it has a molecular weight of approximately . The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The following mechanisms have been proposed:

- Receptor Modulation : this compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The compound can alter the catalytic activity of enzymes, impacting metabolic pathways and physiological processes.

- Hydrogen Bonding : The hydroxyl group in its structure allows for hydrogen bonding, which can enhance its binding affinity to various biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit this activity.

- Neuroactive Effects : Some derivatives have been linked to neuroactivity, indicating potential applications in treating neurological disorders.

- Therapeutic Applications : The compound has been explored for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.

Antimicrobial Activity

A study investigated the antimicrobial properties of cyclobutane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 50 µg/mL |

| Control (Standard) | 20 | 25 µg/mL |

This suggests that this compound could be a candidate for developing new antimicrobial agents.

Neuroactivity Studies

In another study focusing on the neuroactive properties of cyclobutane derivatives, researchers found that certain compounds exhibited significant effects on neurotransmitter receptors. While specific data on this compound was limited, structural similarities with known neuroactive compounds suggest potential efficacy in modulating neurotransmission.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Benzyloxy)-2-(methylamino)cyclobutane | Contains a benzyloxy group | Neuroactive |

| (R)-2-Amino-2-cyclopropylethanol | Smaller cyclic structure | Anticancer properties |

| (2S)-2-Amino-2-cyclobutylethan-1-ol | Chiral compound with amino group | Potentially significant activities |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in these other compounds.

Q & A

Basic: What are the established synthetic routes for 2-cyclobutylethanol, and how do reaction conditions influence yield?

The synthesis of this compound (C₆H₁₂O, CAS 4415-74-1) typically involves cyclobutane ring formation or functional group modifications. Common methods include:

- Grignard Reaction : Cyclobutylmagnesium bromide reacting with ethylene oxide, followed by acid workup. Yield optimization requires strict anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions .

- Reduction of Ketones : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of 2-cyclobutylacetone. Solvent polarity (e.g., ethanol vs. THF) and hydrogen pressure (1–3 atm) significantly impact reaction efficiency .

- Hydride Reductions : Using LiAlH₄ or NaBH₄ to reduce 2-cyclobutylacetic acid derivatives. Steric hindrance from the cyclobutyl group may necessitate extended reaction times .

Methodological Note : Validate purity via GC-MS or NMR, comparing retention indices or spectral data to literature benchmarks .

Advanced: How can contradictory spectroscopic data for this compound in literature be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, isomerism, or impurities. For example:

- ¹H NMR Splitting Patterns : Cyclobutane ring strain (90° bond angles) creates unique coupling constants. Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess conformational flexibility .

- IR O-H Stretch Variability : Hydrogen bonding in dilute vs. concentrated solutions alters peak broadness (3200–3600 cm⁻¹). Use controlled dilution studies and DFT calculations to correlate observed bands with molecular conformations .

Resolution Strategy : Replicate experiments under documented conditions and cross-validate with computational models (e.g., Gaussian or ORCA) to isolate artifacts .

Basic: What safety protocols are critical when handling this compound in lab settings?

While specific safety data for this compound is limited, analogous alcohols (e.g., cyclohexanemethanol) recommend:

- Ventilation : Use fume hoods to mitigate inhalation risks, as volatile alcohols may irritate mucous membranes .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid .

Documentation : Refer to SDS templates for cyclohexanol derivatives and update risk assessments with experimental data .

Advanced: How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

- Map Transition States : Analyze steric effects during nucleophilic substitutions (e.g., SN2 vs. SN1 pathways).

- Solvent Interactions : COSMO-RS models predict solvation effects in polar aprotic solvents (DMF, acetonitrile) .

Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Basic: What analytical techniques are most reliable for quantifying this compound in mixtures?

- GC-MS : Use polar capillary columns (e.g., DB-WAX) to resolve alcohols from hydrocarbons. Calibrate with internal standards (e.g., 1-decanol) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (alcohols lack chromophores; indirect detection via derivatization with benzoyl chloride) .

Pitfalls : Avoid overloading columns due to the compound’s low volatility.

Advanced: What strategies address low reproducibility in this compound-based reaction optimization studies?

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify interactions .

- Control of Moisture : Employ molecular sieves or Schlenk techniques to minimize hydrolysis side reactions .

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature and isolate confounding factors (e.g., reagent purity grades) .

Basic: How does this compound’s structure influence its solubility and stability?

- Solubility : The cyclobutyl group enhances lipophilicity, reducing water solubility. Use logP calculations (e.g., XLogP3) to predict partitioning in biphasic systems .

- Stability : Susceptible to oxidation at the β-carbon; store under nitrogen with antioxidants (BHT) .

Advanced: What ethical considerations apply to studies involving this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.